Terazosin hydrochloride

Description

See also: Terazosin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

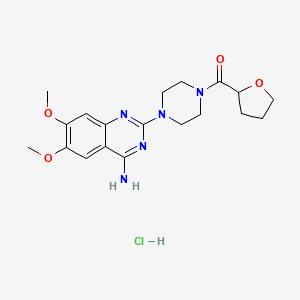

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanism of Terazosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538), a quinazoline-derivative drug traditionally used for the treatment of benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent for a range of neurodegenerative diseases, including Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of terazosin hydrochloride in neuronal cells. The core of its action lies in the activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), leading to enhanced cellular energy metabolism and subsequent downstream effects that collectively promote neuronal survival.[4][5] This document details the signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols relevant to the investigation of terazosin's mechanism of action.

Core Mechanism of Action: PGK1 Activation and Enhanced Bioenergetics

The primary neuroprotective mechanism of terazosin is independent of its canonical role as an alpha-1 adrenergic receptor antagonist.[5] Instead, it directly binds to and activates Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for the synthesis of ATP.[4][5] This activation leads to a transient increase in intracellular ATP levels, which is particularly beneficial in the context of neurodegenerative diseases where impaired energy metabolism is a key pathological feature.[4][6]

The binding of terazosin to PGK1 is thought to facilitate the release of the product, ATP, from the enzyme's active site, thereby increasing its catalytic turnover rate.[5] This enhancement of glycolysis provides neurons with a vital energy boost, helping them to withstand cellular stress and resist apoptotic pathways.

Downstream Neuroprotective Effects

The activation of PGK1 by terazosin initiates a cascade of downstream events that contribute to its overall neuroprotective profile:

-

Activation of Heat Shock Protein 90 (Hsp90): The increased ATP production resulting from PGK1 activation enhances the chaperone activity of Hsp90, an ATP-dependent molecular chaperone.[7][8] Activated Hsp90 plays a critical role in maintaining protein homeostasis, refolding misfolded proteins, and targeting them for degradation, thereby reducing the accumulation of toxic protein aggregates, a common hallmark of many neurodegenerative disorders.[8]

-

Inhibition of Apoptosis: Terazosin has been shown to inhibit apoptosis in neuronal cells.[3] This anti-apoptotic effect is likely mediated through the combined action of enhanced energy metabolism and the activation of pro-survival pathways downstream of PGK1 and Hsp90.

-

Rescue of Stress Granule Formation: In models of ALS, terazosin has been observed to rescue the assembly of stress granules, which are dynamic cellular compartments that form in response to stress and are implicated in the pathogenesis of the disease.[1][9]

-

Reduction of Oxidative Stress: By boosting cellular energy and promoting the function of protective chaperones, terazosin helps to mitigate oxidative stress, another key contributor to neuronal damage in neurodegenerative conditions.[6]

Signaling Pathways

The signaling pathways involved in the neuroprotective action of terazosin are centered around the activation of PGK1.

References

- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capitalising on the neuroprotective effects of a prostate drug – Parkinson's Movement [parkinsonsmovement.com]

- 3. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 4. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 5. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Pgk1 Results in Reduced Protein Aggregation in Diverse Neurodegenerative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

Whitepaper: Terazosin Hydrochloride's Role in Activating the PGK1 Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the novel mechanism of action of terazosin (B121538) hydrochloride as an activator of the Phosphoglycerate Kinase 1 (PGK1) signaling pathway. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes.

Abstract

Terazosin, a quinazoline-based drug clinically approved as an α1-adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia, has been identified to possess a novel mechanism of action independent of its canonical target.[1][2] Groundbreaking research reveals that terazosin directly binds to and modulates the activity of Phosphoglycerate Kinase 1 (PGK1), a critical ATP-generating enzyme in the glycolytic pathway.[1][3] It exhibits a paradoxical, biphasic dose-response, acting as a competitive inhibitor at high concentrations and an allosteric activator at low concentrations.[1][3] The activation is proposed to occur via a unique bypass mechanism that accelerates the rate-limiting product release step of the enzyme's catalytic cycle.[3] This activation of PGK1 enhances cellular ATP production, which subsequently boosts the chaperone activity of its known partner, Hsp90, leading to broad cellular stress resistance.[1][4] This discovery opens new avenues for drug repurposing and development, targeting diseases characterized by impaired energy metabolism, such as neurodegenerative disorders.[3][5]

The Mechanism of PGK1 Activation by Terazosin

Direct Binding and Biphasic Dose-Response

Contrary to its well-established function, the protective effects of terazosin in models of neurodegeneration and other cellular stress are not mediated by α1-adrenoceptor antagonism.[1] Studies using a modified terazosin molecule, unable to bind the α1 receptor, retained these protective effects.[1] The true target was identified as Phosphoglycerate Kinase 1 (PGK1).[1]

X-ray crystallography has shown that terazosin binds directly to the ADP/ATP binding pocket of PGK1.[3] The 1,3-diamino-6,7-dimethoxyisoquinoline motif of the drug is crucial for this interaction.[1] This binding location logically suggests competitive inhibition, as it would prevent the substrate ADP from binding. Indeed, at high concentrations (e.g., 2.5 µM and above), terazosin inhibits PGK1 activity.[1][3] However, at lower concentrations (ranging from 2.5 nM to 0.5 µM), terazosin functions as a potent activator of the enzyme.[1] This unusual biphasic activity pattern is a key characteristic of its interaction with PGK1.[3]

The "Bypass Pathway" Activation Model

The paradox of a competitive inhibitor stimulating enzyme activity is explained by a mass action model.[3] The catalytic cycle of PGK1 involves substrate binding, phosphotransfer, and product release. The release of the product, ATP, is a key rate-limiting step in the overall reaction.[1] The proposed model suggests that at low, activating concentrations, terazosin binding introduces a "bypass pathway" that circumvents this slow product release.[3] By promoting a conformational change or otherwise facilitating the dissociation of ATP from the active site, terazosin accelerates the enzymatic turnover rate, leading to a net increase in PGK1 activity.[1][3] At high concentrations, the inhibitory effect of blocking the substrate binding site becomes dominant, leading to a reduction in enzyme activity.[3]

Downstream Signaling: PGK1-Hsp90 Axis

The activation of PGK1 by terazosin has significant downstream consequences. The primary effect is an increase in the rate of ATP generation.[1][6] This localized increase in ATP is critical for activating ATP-dependent enzymes. One of the most important partners of PGK1 is Heat Shock Protein 90 (Hsp90), an ATPase-dependent molecular chaperone.[1][4] The ATP generated by the terazosin-activated PGK1 enhances the chaperone activity of Hsp90.[1] Activated Hsp90 promotes broad multi-stress resistance, protecting cells from apoptosis and damage.[1][4] Furthermore, this PGK1/Hsp90 axis has been shown to enhance the interaction with the antioxidant enzyme peroxiredoxin 1 (Prdx1), leading to a reduction in reactive oxygen species (ROS), a key driver of cellular senescence and damage.[2]

Quantitative Data Summary

The interaction between terazosin and PGK1 has been characterized by several key quantitative metrics.

| Parameter | Molecule | Value | Source |

| Binding Affinity (Kd) | Terazosin to PGK1 | 2.78 x 10⁻⁶ M | [1] |

| ADP to PGK1 | 2.9 x 10⁻⁵ M | [1] | |

| ATP to PGK1 | 3.3 x 10⁻⁴ M | [1] |

Table 1: Comparative binding affinities to PGK1. Terazosin binds to PGK1 with an affinity approximately 10-fold higher than ADP and 100-fold higher than ATP.[1]

| Condition | Apparent Kd for ADP (mM) | Vmax (NADH absorbance/ms) | Source |

| No Terazosin | 2.2 ± 1.0 | 8.5 x 10⁻⁷ ± 9.2 x 10⁻⁸ | [3] |

| 10 µM Terazosin | 11.5 ± 2.3 | 7.9 x 10⁻⁷ ± 7.6 x 10⁻⁸ | [3] |

Table 2: Enzyme kinetic parameters demonstrating competitive inhibition at high terazosin concentration. The apparent affinity for ADP decreases significantly while the maximum velocity remains largely unchanged.[3]

| Parameter | Concentration Range | Observation | Source |

| PGK1 Activation | 2.5 nM - 0.5 µM | Increased PGK1 activity | [1] |

| PGK1 Inhibition | ≥ 2.5 µM | Decreased PGK1 activity | [1] |

| Cellular ATP Levels | Activating Concentrations | Transiently elevated by ~40% | [1] |

| Cellular Pyruvate Levels | Activating Concentrations | Stably increased by ~30% | [1] |

Table 3: Effective concentrations of terazosin and its impact on cellular metabolites. The data illustrates the biphasic effect and the downstream consequences on the glycolytic pathway.[1]

Key Experimental Protocols

PGK1 Activity Assay (Coupled Enzyme Method)

This is the most common method for measuring PGK1 activity in vitro. It relies on a coupled reaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][7]

-

Principle: The PGK1-catalyzed reaction (1,3-bisphosphoglycerate + ADP ↔ 3-phosphoglycerate (B1209933) + ATP) is difficult to monitor directly. Therefore, it is coupled to the GAPDH reaction, which produces 1,3-bisphosphoglycerate and NADH from glyceraldehyde 3-phosphate (GAP) and NAD+. As PGK1 consumes 1,3-bisphosphoglycerate, it drives the GAPDH reaction forward. The rate of PGK1 activity is thus proportional to the rate of NADH production, which can be measured as an increase in absorbance at 340 nm.[7][8]

-

Reaction Buffer: A typical buffer contains 50 mM Na₂HPO₄, 100 mM triethanolamine, 5 mM MgSO₄, and 0.2 mM EDTA, adjusted to pH 8.6.[3]

-

Reagents:

-

Human recombinant PGK1 (e.g., 50 ng/mL)[3]

-

GAPDH (e.g., 5 U/mL)[3]

-

Glyceraldehyde 3-phosphate (GAP) (e.g., 1 mM)[3]

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) (e.g., 1 mM)[3]

-

Adenosine diphosphate (B83284) (ADP) (variable concentrations for kinetic studies)[3]

-

Terazosin hydrochloride or other test compounds at desired concentrations.

-

-

Procedure:

-

Prepare the reaction buffer with GAP and NAD⁺.

-

Add GAPDH and PGK1 enzymes and incubate for 5 minutes to establish equilibrium.[3]

-

Add the test compound (e.g., terazosin) or vehicle control (DMSO).

-

Initiate the reaction by adding ADP.

-

Immediately measure the absorbance at 340 nm in kinetic mode using a plate reader or spectrophotometer.[8]

-

The rate of change in absorbance over time reflects the PGK1 activity.

-

Target Identification via Affinity Pull-Down Assay

This protocol was used to definitively identify PGK1 as the binding target of terazosin.[1]

-

Principle: A modified version of terazosin is chemically synthesized to act as "bait" and is immobilized on agarose (B213101) beads. A cell lysate is passed over these beads, and proteins that specifically bind to the terazosin bait are captured. These proteins are then eluted and identified using mass spectrometry.

-

Reagents:

-

Procedure:

-

Incubate the cell lysate with the terazosin-conjugated beads.

-

In a parallel control experiment, pre-incubate the lysate with a high concentration of free, soluble terazosin before adding the beads. This will competitively block specific binding to the immobilized bait.

-

A second control using naked beads is run to identify non-specific binders.

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins using SDS-PAGE.

-

Excise the protein bands that appear in the bait experiment but are absent or significantly reduced in the competitor and naked bead controls.

-

Identify the proteins using mass spectrometry analysis.

-

Visualizing the Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental setups described in this guide.

References

- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]

- 8. PGK1 enzyme activity measurements [bio-protocol.org]

Terazosin Hydrochloride: A Novel Neuroprotective Strategy in Parkinson's Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms but do not halt or reverse the underlying neurodegeneration. Recent research has identified Terazosin, a drug approved for treating benign prostatic hyperplasia, as a promising neuroprotective agent in various preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective properties of Terazosin hydrochloride, with a focus on its mechanism of action, quantitative efficacy in preclinical models, and detailed experimental protocols.

Mechanism of Action: PGK1 Activation and Bioenergetic Enhancement

The neuroprotective effects of Terazosin are primarily attributed to its ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] This activation enhances glycolysis, leading to increased production of ATP, the primary cellular energy currency.[3][4] Impaired brain energy metabolism is a known hallmark of Parkinson's disease, and by boosting cellular ATP levels, Terazosin helps to mitigate the bioenergetic deficits that contribute to neuronal dysfunction and death.[3][5]

The proposed signaling pathway for Terazosin's neuroprotective action is as follows:

Quantitative Data on Neuroprotective Efficacy

Terazosin has demonstrated significant neuroprotective effects across a range of preclinical Parkinson's disease models. The following tables summarize the key quantitative findings.

Table 1: Effects of Terazosin in Toxin-Induced Parkinson's Disease Models

| Model | Key Parameter | Result | Reference |

| MPTP Mouse Model | Striatal Dopamine (B1211576) Levels | Prevented the MPTP-induced reduction in dopamine and its metabolites. | [6] |

| Dopaminergic Neuron Survival | Reduced the loss of dopaminergic neurons in the substantia nigra. | [4] | |

| 6-OHDA Rat Model | Amphetamine-Induced Rotations | Partially prevented the increase in rotations, indicating improved motor function. | [7] |

| Dopamine & Metabolite Levels | Partially prevented the reduction in dopamine, DOPAC, and HVA content. | [7] | |

| Rotenone (B1679576) Fly Model | Motor Performance (Climbing Assay) | Attenuated motor deficits. | [1] |

| ATP Levels | Enhanced ATP levels. | [1] |

Table 2: Effects of Terazosin in Genetic Parkinson's Disease Models

| Model | Key Parameter | Result | Reference |

| PINK1 Mutant Fly Model | Wing Posture Defect | Partially reversed the abnormal wing posture. | [7] |

| Tyrosine Hydroxylase (TH) Levels | Partially corrected the decrease in brain TH levels. | [7] | |

| ATP Levels | Partially corrected the decrease in brain ATP levels. | [7] | |

| LRRK2 Mutant Fly Model | Motor Performance (Climbing Assay) | Attenuated motor deficits. | [7] |

| LRRK2 G2019S iPSC-derived Neurons | α-Synuclein Accumulation | Reduced the rate of α-synuclein accumulation in dopaminergic neurons. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the studies of Terazosin's neuroprotective effects.

General Experimental Workflow

MPTP-Induced Parkinson's Disease Mouse Model

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[8]

-

MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg, administered four times at 2-hour intervals on a single day.[8]

-

Terazosin Treatment: Terazosin administration can be initiated before or after MPTP intoxication. A typical dose is 10 mg/kg/day, administered via i.p. injection or oral gavage.

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and the pole test.

-

Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

-

Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry and stereological counting.

6-OHDA-Induced Parkinson's Disease Rat Model

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

-

6-OHDA Administration: A unilateral lesion is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

-

Terazosin Treatment: Treatment with Terazosin (e.g., 5-10 mg/kg/day, i.p.) is often initiated several weeks after the 6-OHDA lesion to assess its restorative effects.[7]

-

Behavioral Analysis: Motor asymmetry is quantified by measuring rotations induced by apomorphine (B128758) or amphetamine.[10][11]

-

Neurochemical and Histological Analysis: Similar to the MPTP model, dopamine levels and TH-positive neuron counts are assessed.

Rotenone-Induced Parkinson's Disease Drosophila Model

-

Fly Strain: Wild-type strains such as Oregon-R or w1118 are commonly used.[12][13]

-

Rotenone Exposure: Flies are exposed to rotenone by mixing it into their food medium at concentrations ranging from 100 to 500 µM.[12][13]

-

Terazosin Treatment: Terazosin is also administered through the food medium.

-

Behavioral Analysis: Locomotor function is assessed using the negative geotaxis (climbing) assay.[12]

-

Neurochemical and Histological Analysis: ATP levels in fly heads are measured, and the number of dopaminergic neurons in specific clusters of the fly brain is quantified by TH immunohistochemistry.

iPSC-Derived Dopaminergic Neuron Model with LRRK2 G2019S Mutation

-

Cell Source: Induced pluripotent stem cells (iPSCs) are generated from fibroblasts of Parkinson's disease patients carrying the LRRK2 G2019S mutation and healthy controls.[14][15]

-

Differentiation Protocol: iPSCs are differentiated into dopaminergic neurons using a multi-step protocol involving the application of specific growth factors and small molecules (e.g., SHH, FGF8, CHIR99021, LDN193189).[14]

-

Terazosin Treatment: Differentiated neurons are treated with Terazosin at various concentrations.

-

Phenotypic Analysis: The primary endpoint is the quantification of alpha-synuclein (B15492655) aggregation, often assessed by immunocytochemistry and image analysis.[1]

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound in models of Parkinson's disease. Its mechanism of action, centered on the enhancement of cellular bioenergetics through PGK1 activation, represents a novel therapeutic strategy. The quantitative data from various animal and cell-based models demonstrate its efficacy in protecting dopaminergic neurons and improving motor function. The detailed experimental protocols provided herein should facilitate further research to validate and extend these promising findings. Future studies should focus on optimizing dosing regimens, exploring the full range of its downstream effects, and ultimately, translating these preclinical successes into effective therapies for patients with Parkinson's disease.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]

- 6. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. modelorg.com [modelorg.com]

- 9. Presymptomatic MPTP Mice Show Neurotrophic S100B/mRAGE Striatal Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurobiology.lu.se [neurobiology.lu.se]

- 11. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adult health and transition stage-specific rotenone-mediated Drosophila model of Parkinson’s disease: Impact on late-onset neurodegenerative disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Exposure to Rotenone Models Sporadic Parkinson's Disease in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LRRK2 Mutant iPSC-Derived DA Neurons Demonstrate Increased Susceptibility to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Cellular Impact of Terazosin Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by Terazosin (B121538) hydrochloride. Primarily known for its role as a selective alpha-1 adrenergic receptor antagonist in the treatment of benign prostatic hyperplasia (BPH) and hypertension, recent research has unveiled a broader spectrum of its molecular activities, particularly in the realms of apoptosis and anti-angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Terazosin's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Terazosin hydrochloride competitively and selectively antagonizes alpha-1 adrenergic receptors, which are G-protein coupled receptors found on the smooth muscle cells of blood vessels and the prostate.[1][2] This blockade inhibits the binding of norepinephrine, leading to smooth muscle relaxation.[2] In the vasculature, this results in vasodilation and a subsequent reduction in blood pressure.[2] In the prostate and bladder neck, this relaxation alleviates urinary obstruction symptoms associated with BPH.[2]

Signaling Pathway for Alpha-1 Adrenergic Receptor Blockade

Induction of Apoptosis: An Alpha-1 Independent Mechanism

A significant body of research highlights Terazosin's ability to induce apoptosis in prostate cancer cells, an effect that is independent of its alpha-1 adrenergic receptor blockade.[3][4] This pro-apoptotic activity is attributed to the quinazoline (B50416) moiety of the molecule.[3]

Cell Cycle Arrest and Regulation of Key Apoptotic Proteins

Terazosin has been shown to induce a G1 phase cell cycle arrest in androgen-independent prostate cancer cell lines, such as PC-3 and DU145.[5] This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[5] Furthermore, Terazosin modulates the expression of key members of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway. The induction of apoptosis by Terazosin has been demonstrated to be independent of the tumor suppressor proteins p53 and Rb.[5]

Involvement of the Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The apoptotic effects of quinazoline-based alpha-1 antagonists like Terazosin have been linked to the deregulation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][3] Studies have indicated that treatment with these agents can lead to an enhanced expression of TGF-β1, which in turn can upregulate p27KIP1 and potentially activate the caspase cascade, leading to apoptosis.[1][3]

Caspase-3 Activation

In vivo studies have demonstrated that Terazosin treatment can induce the expression of caspase-3, a key executioner caspase in the apoptotic cascade, in the rat ventral prostate. This provides further evidence for the pro-apoptotic role of Terazosin.

Signaling Pathway for Terazosin-Induced Apoptosis

Anti-Angiogenic Effects of Terazosin

Terazosin has been shown to possess anti-angiogenic properties, further contributing to its potential anti-cancer effects. This activity is also independent of its alpha-1 adrenoceptor antagonism.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling

Terazosin can inhibit VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs).[6] This suggests a direct inhibitory effect on key processes in angiogenesis.

Suppression of Basic Fibroblast Growth Factor (bFGF)

In vivo studies have shown that Terazosin treatment can suppress the expression of basic fibroblast growth factor (bFGF) in the rat ventral prostate. bFGF is a potent angiogenic factor, and its downregulation by Terazosin likely contributes to the observed anti-angiogenic effects.

Signaling Pathway for Terazosin's Anti-Angiogenic Effects

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the cellular effects of this compound.

Table 1: Cytotoxicity and Anti-Angiogenic Activity of Terazosin

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (Cytotoxicity) | PC-3 (Prostate Cancer) | > 100 µM | [6] |

| IC50 (VEGF-induced Proliferation) | HUVEC | 9.9 µM | [6] |

| IC50 (VEGF-induced Tube Formation) | HUVEC | 6.8 µM | [6] |

| IC50 (In vivo Angiogenesis) | Nude Mice | 7.9 µM | [6] |

Table 2: Effects of Terazosin on Apoptosis Markers

| Marker | Model | Effect | Reference |

| Apoptotic Index | Human Bladder Tumors | Increased (3.0% vs 1.7% in control) | [7] |

| Caspase-3 Expression | Rat Ventral Prostate | Significantly Increased | |

| p27KIP1 | Androgen-Independent Prostate Cancer Cells | Upregulated | [5] |

| Bax | Androgen-Independent Prostate Cancer Cells | Upregulated | [5] |

| Bcl-2 | Androgen-Independent Prostate Cancer Cells | Downregulated | [5] |

| bFGF Expression | Rat Ventral Prostate | Suppressed |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the effects of Terazosin.

Cell Culture

-

Prostate Cancer Cell Lines (PC-3, DU145): Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial cell growth medium.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Lyse Terazosin-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p27KIP1, Bax, Bcl-2, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Fix and permeabilize Terazosin-treated and control cells.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

-

Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

-

Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.

-

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Harvest and fix Terazosin-treated and control cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Workflow for Investigating Terazosin's Cellular Effects

Conclusion

This compound's cellular effects extend beyond its well-established role as an alpha-1 adrenergic receptor antagonist. Its ability to induce apoptosis and inhibit angiogenesis through pathways independent of its primary mechanism of action presents intriguing possibilities for its therapeutic application, particularly in the context of cancer. This technical guide has provided a comprehensive overview of the signaling pathways affected by Terazosin, supported by quantitative data and detailed experimental methodologies, to aid researchers in further exploring the multifaceted pharmacological profile of this drug.

References

- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. auajournals.org [auajournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Alpha-1 Adrenoceptor Antagonist: A Technical Guide to the Discovery of Terazosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin (B121538) hydrochloride, a quinazoline (B50416) derivative, is a selective alpha-1 adrenoceptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its development marked a significant advancement in the pharmacological targeting of the sympathetic nervous system, offering an improved pharmacokinetic profile over its predecessor, prazosin (B1663645). This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental evaluations of Terazosin, presenting detailed methodologies and quantitative data for the scientific community.

The Discovery and Rationale for Development

The development of Terazosin by Abbott Laboratories in the late 1970s and early 1980s was a direct result of efforts to improve upon the therapeutic profile of prazosin, the first selective alpha-1 adrenoceptor antagonist. While effective, prazosin's relatively short half-life necessitated multiple daily doses. The primary goal in the development of Terazosin was to create a long-acting alpha-1 antagonist suitable for once-daily administration, thereby improving patient compliance.[3][4][5] This was achieved by modifying the quinazoline core, a key pharmacophore for alpha-1 adrenergic antagonists, by replacing the furan (B31954) ring of prazosin with a saturated tetrahydrofuran (B95107) moiety.[6] This structural change extended the elimination half-life of the compound without compromising its high affinity and selectivity for alpha-1 adrenoceptors.[5]

Below is a diagram illustrating the logical progression from the identification of the therapeutic need to the development of Terazosin.

Caption: Logical workflow of the discovery of Terazosin.

Mechanism of Action: Selective Alpha-1 Adrenoceptor Blockade

Terazosin exerts its therapeutic effects by selectively and competitively inhibiting postsynaptic alpha-1 adrenoceptors.[6] These receptors are located on vascular smooth muscle and in the prostate gland and bladder neck.[7]

Alpha-1 Adrenoceptor Signaling Pathway

Activation of alpha-1 adrenoceptors by endogenous catecholamines, such as norepinephrine (B1679862), initiates a signaling cascade that leads to smooth muscle contraction. The binding of an agonist to the alpha-1 adrenoceptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which also contributes to the contractile response.

By blocking the binding of norepinephrine to the alpha-1 adrenoceptor, Terazosin inhibits this signaling pathway, resulting in smooth muscle relaxation.

References

- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terazosin: a new long-acting alpha 1-adrenergic antagonist for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terazosin: a new alpha adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Reprogramming Effects of Terazosin Hydrochloride: A Deep Dive into Cellular Bioenergetics and ATP Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terazosin (B121538), a quinazoline-based compound long utilized as an α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension, has emerged as a significant modulator of cellular metabolism. Independent of its canonical mode of action, terazosin directly interacts with and activates phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction leads to an enhancement of glycolytic flux and a subsequent increase in adenosine (B11128) triphosphate (ATP) production. This guide provides a comprehensive technical overview of the molecular mechanisms underlying terazosin's impact on cellular bioenergetics, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The biphasic nature of terazosin's effect, exhibiting activation at lower concentrations and inhibition at higher concentrations, is a critical consideration for its therapeutic application in metabolism-related pathologies.

Introduction: A Paradigm Shift in Terazosin's Mechanism of Action

Traditionally, the pharmacological effects of terazosin hydrochloride have been attributed to its blockade of α1-adrenergic receptors, leading to smooth muscle relaxation. However, recent research has unveiled a novel and distinct mechanism of action centered on the modulation of cellular metabolism. This discovery has opened new avenues for the therapeutic application of terazosin, particularly in neurodegenerative diseases like Parkinson's, where impaired energy metabolism is a key pathological feature.[1][2][3] This guide delves into the core of this metabolic reprogramming, focusing on the direct impact of terazosin on ATP synthesis and the associated cellular pathways.

The Core Mechanism: Terazosin as a PGK1 Activator

The central tenet of terazosin's metabolic influence lies in its ability to bind to and activate phosphoglycerate kinase 1 (PGK1).[4][5] PGK1 is a crucial enzyme in the glycolytic pathway, catalyzing the first ATP-generating step where 1,3-bisphosphoglycerate is converted to 3-phosphoglycerate.

The Biphasic Dose-Response

A critical aspect of terazosin's interaction with PGK1 is its biphasic dose-response. At lower concentrations (in the nanomolar to low micromolar range), terazosin acts as an activator of PGK1, leading to increased enzymatic activity.[4] Conversely, at higher concentrations (typically in the higher micromolar range), it exhibits an inhibitory effect.[4] This phenomenon is crucial for designing and interpreting experiments and for determining the therapeutic window for potential clinical applications.

Signaling Pathway: PGK1 Activation and Downstream Effects

The activation of PGK1 by terazosin initiates a cascade of events that enhance cellular bioenergetics and promote cell survival. One of the key downstream effects is the potentiation of Heat Shock Protein 90 (Hsp90) chaperone activity.[4][5] The increased ATP production resulting from PGK1 activation is thought to fuel the ATPase activity of Hsp90, a chaperone protein involved in protein folding, stability, and degradation.[4] This enhanced Hsp90 activity contributes to cellular stress resistance and has anti-apoptotic effects.[4]

Quantitative Impact on Cellular Metabolism

The metabolic reprogramming induced by terazosin has been quantified across various experimental models. The following tables summarize the key quantitative findings on ATP production, oxygen consumption, and lactate (B86563) production. It is important to note that the experimental conditions, including cell types and terazosin concentrations, vary between studies, which should be considered when comparing the data.

Table 1: Effect of Terazosin on Cellular ATP Levels

| Cell Type/System | Terazosin Concentration | Observation | Reference |

| RAW 264.7 cell lysate | 10 µM | Transient increase of nearly 40% in the first minute | [4] |

| Human Whole Blood (in vivo) | 5 mg/day | Mean increase in ATP/HgB of 8.96 LU/mg Hb | [6] |

| MIN6 cells | Not specified | Elevated intracellular ATP levels | [7] |

| SH-SY5Y cells | Not specified | Increased intracellular ATP content | [8] |

Table 2: Effect of Terazosin on Oxygen Consumption Rate (OCR)

Quantitative data directly linking terazosin to cellular OCR from a single, comprehensive study is limited in the reviewed literature. The following provides qualitative or indirect observations.

| Cell Type/System | Terazosin Concentration | Observation | Reference |

| Thy1-hTDP-43 mice motor neurons | Not specified | Increased basal glycolysis, suggesting a potential shift in metabolic phenotype | [9] |

| Human Myocardium (in vivo) | 5 mg oral dose | Significantly decreased myocardial oxygen consumption | [10] |

Table 3: Effect of Terazosin on Glycolysis and Lactate Production

Direct quantitative data on lactate production or ECAR in response to a dose-range of terazosin is not extensively available in the reviewed literature. The following indicates a general effect on glycolysis.

| Cell Type/System | Terazosin Concentration | Observation | Reference |

| ESC-derived motor neurons | Not specified | Increased basal glycolysis rates | [9] |

| Gastrointestinal models (in vitro) | Not specified | Upregulates glucose metabolism, evidenced by higher LDH enzymatic activity | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Intracellular ATP Levels (Luminometric Assay)

This protocol is adapted from commercially available ATP determination kits and is a widely used method for quantifying cellular ATP.

Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The emitted light is proportional to the ATP concentration.

Materials:

-

Cells of interest

-

This compound

-

96-well white-walled microplates

-

ATP determination kit (containing ATP assay buffer, substrate (luciferin), and enzyme (luciferase))

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Terazosin Treatment: Treat the cells with various concentrations of terazosin (and a vehicle control) for the desired duration.

-

Reagent Preparation: Prepare the ATP detection reagent by mixing the buffer, substrate, and enzyme according to the kit's instructions. Protect the reagent from light.

-

Cell Lysis and Luminescence Measurement:

-

Equilibrate the plate and the detection reagent to room temperature.

-

Add a volume of the detection reagent equal to the culture medium volume in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples by interpolating their luminescence values on the standard curve. Normalize the ATP levels to the total protein content or cell number.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test is a standard assay to assess mitochondrial function.

Principle: The instrument measures the rate of oxygen consumption (OCR) of cells in a microplate, providing insights into mitochondrial respiration. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.

Materials:

-

Cells of interest

-

This compound

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant solution

-

Seahorse XF Assay Medium

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Terazosin Pre-treatment (optional): Cells can be pre-treated with terazosin for a specified duration before the assay.

-

Assay Preparation:

-

Replace the culture medium with pre-warmed Seahorse XF Assay Medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors and terazosin (if not pre-treated).

-

-

Seahorse XF Assay:

-

Calibrate the instrument with the sensor cartridge.

-

Load the cell plate into the Seahorse XF Analyzer.

-

Run the Mito Stress Test protocol, which involves sequential measurements of basal OCR, followed by OCR after the injection of oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis: The Seahorse software calculates OCR values. From these measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.

Measurement of Lactate Production (Extracellular Acidification Rate - ECAR)

Lactate production, a hallmark of glycolysis, can be measured directly using a colorimetric assay or indirectly by measuring the extracellular acidification rate (ECAR) with a Seahorse XF Analyzer.

Principle (Colorimetric Assay): Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is proportional to the lactate concentration.

Materials:

-

Cell culture supernatant

-

Lactate assay kit (containing lactate assay buffer, enzyme mix, and probe)

-

96-well clear-bottom microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture medium from cells treated with terazosin and controls.

-

Standard Curve Preparation: Prepare a lactate standard curve using the provided lactate standard.

-

Reaction Setup:

-

Add the reaction mix (buffer, enzyme, and probe) to the wells of a 96-well plate.

-

Add the samples and standards to the respective wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 450 nm).

-

-

Data Analysis: Calculate the lactate concentration in the samples using the standard curve.

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing, with its newly identified role as a modulator of cellular metabolism holding significant therapeutic promise. Its ability to enhance glycolysis and ATP production through the activation of PGK1 provides a strong rationale for its investigation in diseases characterized by bioenergetic deficits.

Future research should focus on several key areas:

-

Comprehensive Dose-Response Studies: Systematic investigations are needed to delineate the precise dose-dependent effects of terazosin on ATP production, OCR, and ECAR in various cell types, particularly those relevant to neurodegenerative diseases.

-

Elucidation of Downstream Pathways: Further exploration of the signaling cascades downstream of PGK1 and Hsp90 activation will provide a more complete understanding of terazosin's pleiotropic effects.

-

Development of Novel PGK1 Activators: The biphasic nature and off-target effects of terazosin highlight the need for the development of more specific and potent PGK1 activators with improved therapeutic profiles.

References

- 1. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of Glycolysis-Enhancing α-1 Blockers With Risk of Developing Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Unraveling the Molecular Targets of Terazosin Hydrochloride Beyond Adrenoceptors: A Technical Guide

Abstract

Terazosin (B121538), a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effects in these conditions are attributed to the relaxation of smooth muscle in the prostate and blood vessels.[1][2][4] However, a growing body of evidence reveals that Terazosin's pharmacological activity extends beyond adrenoceptor blockade, presenting novel therapeutic opportunities. This technical guide delves into the non-canonical molecular targets of Terazosin, focusing on its role as a modulator of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and its anti-cancer properties, which appear to be independent of its effects on adrenoceptors.[5] We provide a comprehensive overview of the underlying mechanisms, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways, offering a resource for researchers and drug development professionals exploring the repositioning of this established drug.

Introduction: Terazosin's Canonical Mechanism of Action

Terazosin hydrochloride is a selective α1-adrenoceptor antagonist.[3] Its primary mechanism involves blocking the binding of norepinephrine (B1679862) to α1-adrenoceptors on the smooth muscle of blood vessels, the prostate gland, and the bladder neck.[1][4] This blockade leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure, and relaxes the muscles in the urinary tract, improving urine flow in patients with BPH.[1][4][6] While effective, this well-documented mechanism does not account for the full spectrum of Terazosin's biological activities, particularly its recently discovered roles in neuroprotection and oncology.

Emerging Target 1: Phosphoglycerate Kinase 1 (PGK1) Activation and Neuroprotection

A significant breakthrough in understanding Terazosin's off-target effects was the discovery of its interaction with Phosphoglycerate Kinase 1 (PGK1), the first ATP-generating enzyme in the glycolysis pathway.[7][8]

Mechanism of Action: A Paradoxical Activation

Structurally, X-ray crystallography has shown that Terazosin binds to the ADP/ATP binding pocket of PGK1, suggesting it should act as a competitive inhibitor.[8] Indeed, at high concentrations, Terazosin does inhibit PGK1 activity.[8][9] However, at lower, therapeutically relevant concentrations, Terazosin paradoxically enhances PGK1's enzymatic activity.[8][9] A mass action kinetic model suggests a plausible explanation for this biphasic dose-response: at low concentrations, Terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP), thereby accelerating the overall enzymatic rate.[8][9] This enhancement of PGK1 activity leads to increased glycolysis and a subsequent rise in cellular ATP levels.[7][10][11]

Therapeutic Implications in Neurodegenerative Diseases

Dysregulated energy metabolism is a common feature in several neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[7][12][13] By boosting PGK1 activity, Terazosin increases ATP production, which can protect neurons and slow disease progression.[7][10][14]

-

Parkinson's Disease (PD): In various animal and human iPSC-based models of PD, Terazosin has been shown to slow the loss of brain cells.[7] Epidemiological studies have further correlated prescriptions for Terazosin with a reduced risk of developing PD and slower symptom progression in existing patients.[7][12]

-

Amyotrophic Lateral Sclerosis (ALS): In zebrafish and mouse models of ALS, Terazosin treatment improved motor neuron phenotypes, delayed the progression of paralysis, and increased survival.[12][15] This neuroprotective effect is linked to increased energy production in motor neurons.[15]

The ability of Terazosin to cross the blood-brain barrier makes it a particularly attractive candidate for treating these central nervous system disorders.[15]

Emerging Target 2: Anti-Cancer and Anti-Angiogenic Effects

Beyond its neuroprotective role, Terazosin, along with other quinazoline-based α1-antagonists like doxazosin, has demonstrated significant anti-cancer activity, particularly in prostate and bladder cancer.[5][16][17] These effects appear to be largely independent of α1-adrenoceptor blockade.[5]

Induction of Apoptosis and Cell Cycle Arrest

In androgen-independent prostate cancer cell lines (PC-3 and DU145), Terazosin has been shown to inhibit cell growth and colony-forming ability.[16][18] The mechanism involves inducing cell death and arresting the cell cycle at the G1 phase.[16][18] This action is associated with:

-

Upregulation of p27KIP1: An important cyclin-dependent kinase inhibitor that halts cell cycle progression.[16][18]

-

Modulation of Apoptotic Regulators: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death.[18]

Notably, this cell death pathway is independent of the tumor suppressor proteins p53 and Rb, suggesting Terazosin could be effective in a broader range of tumors where these pathways are dysfunctional.[18]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Terazosin exhibits potent anti-angiogenic properties.[5][17][19] In nude mice models, Terazosin significantly inhibited angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[5][19] In vitro studies using human umbilical vein endothelial cells (HUVECs) confirmed that Terazosin directly inhibits VEGF-induced proliferation and tube formation, key steps in the angiogenic process.[19] This anti-angiogenic activity may be a primary contributor to its observed in vivo anti-tumor effects.[19]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Terazosin's interactions with its non-adrenoceptor targets as reported in the literature.

| Target/Process | Parameter | Value | Cell/System | Reference |

| PGK1 Activation | Kd | 2.9 µM | In vitro | |

| Anti-Angiogenesis | IC50 (VEGF-induced angiogenesis) | 7.9 µM | Nude Mice Model | [19] |

| IC50 (HUVEC Proliferation) | 9.9 µM | Human Umbilical Vein Endothelial Cells | [19] | |

| IC50 (HUVEC Tube Formation) | 6.8 µM | Human Umbilical Vein Endothelial Cells | [19] | |

| Cytotoxicity | IC50 | > 100 µM | PC-3 & Human Benign Prostatic Cells | [19] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to elucidate Terazosin's non-canonical activities.

PGK1 Activity and Binding Assays

-

Objective: To determine if Terazosin directly binds to and modulates the enzymatic activity of PGK1.

-

Methodology:

-

Protein Expression and Purification: Recombinant human PGK1 is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Enzymatic Assay: PGK1 activity is measured using a coupled-enzyme spectrophotometric assay. The production of ATP from ADP and 1,3-bisphosphoglycerate (1,3-BPG) is coupled to the glucose-6-phosphate dehydrogenase/hexokinase reaction, and the rate of NADP+ reduction to NADPH is monitored by the change in absorbance at 340 nm. Assays are performed with varying concentrations of Terazosin to determine its effect on the reaction rate.

-

Binding Affinity (e.g., Isothermal Titration Calorimetry - ITC): The dissociation constant (Kd) of the Terazosin-PGK1 interaction is measured directly by ITC. This involves titrating a solution of Terazosin into a solution containing purified PGK1 and measuring the heat changes associated with the binding event.

-

In Vitro Anti-Angiogenesis Assays

-

Objective: To assess the direct effect of Terazosin on endothelial cell functions crucial for angiogenesis.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Proliferation Assay (e.g., BrdU or MTT Assay): HUVECs are seeded in 96-well plates, starved, and then stimulated with VEGF in the presence of varying concentrations of Terazosin. After a set incubation period (e.g., 24-48 hours), cell proliferation is quantified by measuring the incorporation of BrdU or by the metabolic conversion of MTT to formazan.

-

Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel (a basement membrane extract) and treated with VEGF and different concentrations of Terazosin. After several hours, the formation of capillary-like tubular structures is observed by microscopy and quantified by measuring the total tube length or the number of branch points.

-

Cell Cycle Analysis

-

Objective: To determine the effect of Terazosin on the distribution of cancer cells throughout the cell cycle.

-

Methodology:

-

Cell Treatment: Prostate cancer cells (e.g., PC-3, DU145) are treated with Terazosin or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Fixation and Staining: Cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of cell count versus fluorescence intensity is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak indicates a G1 phase arrest.

-

Conclusion and Future Directions

The identification of molecular targets for Terazosin beyond α1-adrenoceptors has opened exciting avenues for drug repositioning. Its ability to activate PGK1 provides a compelling, mechanism-based strategy for developing neuroprotective therapies for diseases like Parkinson's and ALS.[12] Furthermore, its p53-independent anti-cancer and anti-angiogenic activities suggest a potential role in oncology, particularly for advanced or resistant tumors.[5][18]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Designing Terazosin analogs that enhance PGK1 activation or anti-cancer efficacy while minimizing α1-adrenoceptor antagonism to reduce hypotensive side effects.[10][14]

-

Clinical Trials: Conducting well-designed prospective clinical trials to conclusively demonstrate the anti-cancer and neuroprotective benefits of Terazosin in human patients.[5]

-

Biomarker Identification: Identifying biomarkers to predict which patient populations are most likely to respond to Terazosin-based therapies for these novel indications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. TERAZOSIN [dailymed.nlm.nih.gov]

- 7. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 8. pnas.org [pnas.org]

- 9. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 15. medscape.com [medscape.com]

- 16. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational research on Terazosin hydrochloride's chemical structure and properties

Abstract: This technical guide provides a comprehensive overview of the foundational chemical and pharmacological properties of Terazosin (B121538) hydrochloride, a selective alpha-1 adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical characteristics, and mechanism of action. Furthermore, it outlines detailed experimental protocols for its synthesis, analytical characterization, and pharmacological evaluation, supported by quantitative data and visual diagrams of key processes and pathways.

Chemical Identity and Structure

Terazosin hydrochloride is a quinazoline (B50416) derivative recognized for its selective alpha-1 adrenoceptor blockade.[1] It is commercially available in both anhydrous and hydrated forms, most commonly as the dihydrate.[1][2] The presence of a chiral center in the tetrahydrofuran (B95107) moiety means Terazosin is a racemic mixture.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value | Citations |

|---|---|---|

| IUPAC Name | (RS)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride | [4] |

| Synonyms | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone hydrochloride | [5] |

| Molecular Formula | C₁₉H₂₆ClN₅O₄ (Anhydrous) C₁₉H₃₀ClN₅O₆ (Dihydrate) | [6] [1][7] |

| Molecular Weight | 423.93 g/mol (Anhydrous) 459.93 g/mol (Dihydrate) | [8] |

| CAS Number | 63074-08-8 (Anhydrous HCl) 70024-40-7 (Dihydrate HCl) 63590-64-7 (Free Base) |[6][9] [1][2] [10] |

Physicochemical and Crystallographic Properties

This compound is a white crystalline substance.[8] Its solubility is a key factor in its formulation and administration. The compound is known to exist in several polymorphic forms, including anhydrous and hydrated states, which can influence its physical properties and bioavailability.[3][11] The crystal structure of the dihydrate form has been characterized in detail.[2][12]

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Appearance | White, crystalline powder | [8] |

| Melting Point | Base: 272.6-274°C. Salt forms have variable ranges depending on hydration state. | [13] |

| pKa | 7.1 | [4][13] |

| logP | 1.4 | [14] |

| Solubility (mg/mL) | Water: 19.6 - 29.7 Methanol: 20 - 33.7 Ethanol: 4.1 DMSO: 26 - 45 |[9][13] [9][13] [13] [15] |

Table 3: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Citations |

|---|---|---|

| Crystal System | Triclinic | [2][12] |

| Space Group | P-1 | [2][12] |

| Cell Dimensions | a = 10.014 Å, b = 10.899 Å, c = 11.853 Å | [2][12] |

| Cell Angles | α = 89.50°, β = 71.85°, γ = 66.56° |[2][12] |

Mechanism of Action and Signaling Pathway

Terazosin is a potent and selective antagonist of alpha-1 (α₁) adrenergic receptors.[12][16] These receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 family of G proteins.[17] In tissues like vascular smooth muscle and the prostate, the binding of endogenous catecholamines (e.g., norepinephrine) to α₁ receptors initiates a signaling cascade.[8]

This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[18] The concurrent rise in Ca²⁺ and production of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that result in smooth muscle contraction.[18]

Terazosin exerts its therapeutic effect by competitively blocking the binding of norepinephrine (B1679862) to the α₁ receptor, thereby inhibiting this entire signaling pathway. This leads to smooth muscle relaxation, resulting in vasodilation and a reduction in blood pressure, as well as relaxation of the prostatic and bladder neck muscles, which alleviates symptoms of benign prostatic hyperplasia (BPH).[8][19]

Experimental Protocols

Synthesis of this compound Dihydrate

The synthesis of this compound is well-documented, typically involving the coupling of two key intermediates.[10][13] The following protocol is a representative example based on published methods.

Objective: To synthesize this compound dihydrate by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with N-(2-tetrahydrofuroyl)piperazine.

Materials:

-

4-amino-2-chloro-6,7-dimethoxyquinazoline

-

N-(2-tetrahydrofuroyl)piperazine

-

n-Butanol

-

Deionized Water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

To a reaction flask, add n-butanol (approx. 16 parts by volume, e.g., 316 mL) and deionized water (approx. 1.2 parts by volume, e.g., 24 mL).

-

While stirring, add N-(2-tetrahydrofuroyl)piperazine (1 part by weight, e.g., 20 g).

-

Add 4-amino-2-chloro-6,7-dimethoxyquinazoline (approx. 1.1 parts by weight, e.g., 22.2 g) to the mixture.[10]

-

Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain reflux with continuous stirring for approximately 9-12 hours.[10]

-

Monitor the reaction completion using a suitable chromatographic technique (e.g., HPLC or TLC) by observing the consumption of the starting materials.

-

Once the reaction is complete, cool the mixture to room temperature. Continue stirring at room temperature for an additional 10-12 hours to facilitate crystallization.[10]

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold n-butanol, followed by a wash with acetone to remove residual solvent and impurities.[10]

-